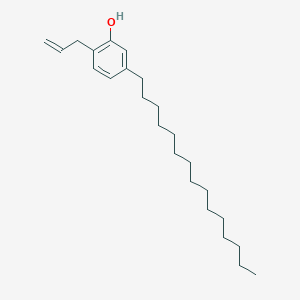

5-Pentadecyl-2-(prop-2-EN-1-YL)phenol

Description

Overview of Phenolic Lipids and Alkylphenols in Chemical and Biological Research

Phenolic lipids are a diverse group of naturally occurring and synthetic compounds characterized by a hydrophilic phenolic ring and a lipophilic aliphatic chain. nih.govgerli.com This amphiphilic nature allows them to interact with and incorporate into biological membranes, influencing their properties and functions. nih.govbohrium.com In chemical and biological research, phenolic lipids are investigated for a wide range of potential applications stemming from their antioxidant, antimicrobial, and cytotoxic activities. nih.gov

Alkylphenols are a subclass of phenolic lipids where a phenol (B47542) molecule is substituted with one or more alkyl groups on the aromatic ring. wikipedia.organalytice.com The length and branching of the alkyl chain significantly influence the physical and biological properties of these compounds. wikipedia.org Long-chain alkylphenols are produced industrially by the alkylation of phenol with alkenes and serve as precursors for detergents, lubricating oil additives, and components in phenolic resins. wikipedia.orgresearchgate.net In biological research, certain alkylphenols have garnered attention for their potential as endocrine disruptors, highlighting the importance of understanding the structure-activity relationships within this class of molecules. wikipedia.organalytice.com

Structural Characteristics and Nomenclature of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol

The structure of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol is defined by a central phenol core. A pentadecyl group, a 15-carbon saturated aliphatic chain, is attached to the 5th carbon of the benzene (B151609) ring. At the 2nd position of the ring, a prop-2-en-1-yl group (commonly known as an allyl group) is attached. The hydroxyl (-OH) group, characteristic of phenols, is located at the 1st position of the benzene ring.

According to IUPAC nomenclature rules for substituted phenols, the carbon atom bearing the hydroxyl group is designated as position 1. byjus.comvedantu.com The substituents are then numbered to give them the lowest possible locants. For disubstituted phenols, the prefixes ortho- (positions 2 and 6), meta- (positions 3 and 5), and para- (position 4) are also commonly used to describe the relative positions of the substituents. vedantu.comncert.nic.in

Table 1: Structural and Chemical Information for 5-Pentadecyl-2-(prop-2-en-1-yl)phenol

| Property | Value |

| IUPAC Name | 5-Pentadecyl-2-(prop-2-en-1-yl)phenol |

| Molecular Formula | C24H40O |

| Molecular Weight | 344.58 g/mol |

| Core Structure | Phenol |

| Substituent at C2 | prop-2-en-1-yl (allyl) |

| Substituent at C5 | Pentadecyl |

Broader Context of Unsaturated Alkylphenols with Long Aliphatic Side Chains in Natural Products and Synthesis

Unsaturated alkylphenols with long aliphatic side chains are found in various natural sources, with notable examples being cardanol (B1251761) and cardol, which are major constituents of cashew nut shell liquid (CNSL). researchgate.net Cardanol is a 3-pentadecylphenol (B1217947) that can have a saturated or unsaturated (mono-, di-, or tri-ene) 15-carbon chain. nih.gov These natural phenolic lipids are valuable starting materials for the synthesis of a wide range of industrial products, including resins, coatings, and surfactants. mdpi.com

The synthesis of long-chain alkylphenols is typically achieved through the alkylation of phenol with long-chain alcohols or alkenes. researchgate.net The reaction conditions can be controlled to favor the formation of specific isomers. For instance, the use of certain zeolite catalysts can promote the preferential production of para-alkylphenols. google.com The presence of both a long aliphatic chain and an unsaturated functional group, as in the case of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, offers multiple sites for further chemical modification, allowing for the development of novel polymers and functional materials. The long pentadecyl chain imparts flexibility and hydrophobicity, while the allyl group provides a reactive site for polymerization or other addition reactions. mdpi.com

Propriétés

Numéro CAS |

149247-23-4 |

|---|---|

Formule moléculaire |

C24H40O |

Poids moléculaire |

344.6 g/mol |

Nom IUPAC |

5-pentadecyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-20-23(17-4-2)24(25)21-22/h4,19-21,25H,2-3,5-18H2,1H3 |

Clé InChI |

KAAMCUBFSDSKJP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)CC=C)O |

Origine du produit |

United States |

Advanced Analytical and Spectroscopic Characterization of 5 Pentadecyl 2 Prop 2 En 1 Yl Phenol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Positional and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise connectivity and spatial arrangement of atoms within the 5-Pentadecyl-2-(prop-2-en-1-yl)phenol molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, the expected signals would be:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns (doublets, triplets, or multiplets) would confirm the substitution pattern on the aromatic ring.

Allyl Group Protons: The protons of the prop-2-en-1-yl (allyl) group are characteristic. The methylene protons (Ar-CH₂-) attached to the aromatic ring would likely resonate around δ 3.4 ppm. The vinyl protons (-CH=CH₂) would show signals in the region of δ 5.0-6.2 ppm, with distinct coupling constants for the cis, trans, and geminal protons. For instance, the internal methine proton (-CH=) would appear as a multiplet, while the terminal vinyl protons (=CH₂) would present as distinct multiplets. Data for the related compound 2-allylphenol shows signals for the allyl group at approximately δ 3.38 ppm (d, 2H), δ 5.11 ppm (m, 2H), and δ 5.97 ppm (m, 1H) chemicalbook.com.

Pentadecyl Chain Protons: The long pentadecyl chain would exhibit a prominent signal for the terminal methyl group (CH₃) around δ 0.9 ppm. The numerous methylene groups (-(CH₂)₁₃-) would produce a large, broad signal in the δ 1.2-1.6 ppm region. The methylene group directly attached to the aromatic ring (Ar-CH₂-) would be deshielded and appear further downfield, typically around δ 2.5-2.8 ppm.

Phenolic Hydroxyl Proton: The hydroxyl (-OH) proton signal can vary in its chemical shift (typically δ 4-7 ppm) and may appear as a broad singlet. Its exact position is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key expected chemical shifts include:

Aromatic Carbons: The carbons of the benzene ring would resonate in the δ 110-160 ppm region. The carbon atom attached to the hydroxyl group would be the most deshielded in this region.

Allyl Group Carbons: The carbons of the allyl group would have characteristic shifts, with the methylene carbon (Ar-CH₂) appearing around δ 30-40 ppm and the vinyl carbons (-CH=CH₂) in the δ 115-140 ppm range.

Pentadecyl Chain Carbons: The carbons of the pentadecyl chain would show a series of signals in the aliphatic region (δ 14-40 ppm), with the terminal methyl carbon appearing at approximately δ 14 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. COSY experiments would establish the coupling relationships between adjacent protons, for example, within the allyl group and between the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, the IR spectrum would be expected to show the following key absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O | Stretching | 1200-1260 |

The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indication of the hydroxyl group. The sharp peaks between 2850 and 2960 cm⁻¹ correspond to the C-H stretching of the long pentadecyl chain. Aromatic C=C stretching bands appear in the 1500-1600 cm⁻¹ region, while the alkene C=C stretch of the allyl group is expected around 1640-1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. Phenolic compounds typically exhibit absorption maxima in the UV region. For 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, the benzene ring constitutes the primary chromophore. The expected UV-Vis spectrum would show absorption bands characteristic of a substituted phenol (B47542), likely around 270-280 nm. The specific position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol. This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, a derivatization step, such as silylation, might be employed to increase its volatility and thermal stability. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrometer would provide a mass spectrum for that peak. The mass spectrum would display the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure. Common fragmentation patterns for alkylphenols involve cleavage of the alkyl chain and rearrangements.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and thermally labile compounds. Reverse-phase HPLC could be used to separate 5-Pentadecyl-2-(prop-2-en-1-yl)phenol from other components. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for such compounds. The resulting mass spectrum would provide molecular weight information and fragmentation data to confirm the identity of the compound.

Chromatographic Separations for Purity Analysis and Isolation

Chromatographic techniques are essential for assessing the purity of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that can be used to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is often used for the analysis of phenolic compounds. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): GC, equipped with a Flame Ionization Detector (FID), is another effective method for purity assessment, provided the compound is sufficiently volatile or can be derivatized. The percentage purity can be calculated from the peak areas in the chromatogram.

Column Chromatography: For the preparative isolation of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, column chromatography using silica gel as the stationary phase is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be used to elute the compound from the column, separating it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation and quantification of phenolic compounds. For non-polar compounds like 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, reversed-phase chromatography is the method of choice. The long pentadecyl chain imparts a significant hydrophobic character to the molecule, leading to strong retention on non-polar stationary phases such as C18.

Research on the separation of anacardic acids, which are structurally similar to the target compound, provides valuable insights into potential HPLC and UHPLC methodologies. researchgate.netnih.gov A typical analytical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an acidified aqueous phase. nih.govnih.gov The acidification, often with acetic or formic acid, is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring good peak shape and retention.

In a representative HPLC method for anacardic acids, a C18 column (150 x 4.6 mm, 5 µm) is used with an isocratic mobile phase of acetonitrile and water (acidified to pH 3.0 with acetic acid) in an 80:20 ratio. nih.gov Detection is typically carried out using a UV detector, with wavelengths around 280 nm being suitable for monitoring the aromatic ring of these phenolic compounds. nih.gov

UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution and analysis time for complex mixtures of cardanol (B1251761) derivatives. healthinformaticsjournal.comchromatographyonline.com A UHPLC method for analyzing components of CNSL might employ a C18 column (150 × 2.1 mm, 1.7 µm) with a gradient elution system of water and acetonitrile, both containing 0.1% formic acid. healthinformaticsjournal.com This approach allows for the efficient separation of compounds with varying degrees of unsaturation in their alkyl chains.

| Parameter | HPLC Conditions for Anacardic Acids nih.govnih.gov | UHPLC Conditions for CNSL Components healthinformaticsjournal.com |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (150 x 4.6 mm, 5 µm) | Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (80:20) with 1% Acetic Acid | Gradient: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.5 mL/min | 0.4 mL/min |

| Detection | UV at 280 nm | UV/Vis and Mass Spectrometry |

| Injection Volume | 20 µL | 5 µL |

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography (CC) is an essential technique for the preparative-scale purification of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol from synthetic reaction mixtures or natural extracts. youtube.com Given the compound's relatively non-polar nature, normal-phase chromatography using silica gel as the stationary phase is a common approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be effective for eluting the compound.

The separation of CNSL components often employs silica gel column chromatography. researchgate.net The different components (cardanol, cardol, and anacardic acid) exhibit varying polarities, allowing for their separation. For instance, a two-step column chromatography process can be used to isolate these compounds. researchgate.net

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of reactions and for the preliminary analysis of fractions from column chromatography. For 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, a silica gel TLC plate would be used. The choice of mobile phase would be similar to that used in column chromatography, typically a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or diethyl ether. The visualization of the compound on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using a staining agent such as potassium permanganate or vanillin-sulfuric acid, which reacts with the phenolic group. In a methanolic extract of CNSL, TLC can be used to visualize the separation of its components. researchgate.net

| Technique | Typical Conditions for Related Compounds |

|---|---|

| Column Chromatography | Stationary Phase: Silica gel (60-120 mesh) Eluent: Gradient of Hexane and Ethyl Acetate |

| Thin-Layer Chromatography | Stationary Phase: Silica gel plates Mobile Phase: Methanol or mixtures of Hexane and Ethyl Acetate Visualization: UV light (254 nm), Potassium Permanganate stain |

Investigation of Biological Activities and Underlying Mechanisms of 5 Pentadecyl 2 Prop 2 En 1 Yl Phenol and Structurally Analogous Phenolic Lipids

Antioxidant Capacity and Oxidative Stress Modulation

Phenolic lipids, characterized by a hydrophilic phenolic head and a long hydrophobic alkyl chain, exhibit notable antioxidant properties. The presence of the hydroxyl group on the aromatic ring is crucial for their ability to donate a hydrogen atom, thereby neutralizing free radicals.

In Vitro Radical Scavenging Assays (e.g., DPPH, H2O2 scavenging)

The antioxidant potential of phenolic compounds is frequently evaluated using in vitro assays that measure their ability to scavenge synthetic or naturally occurring radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine antioxidant activity. nih.gov In this assay, the antioxidant reduces the stable, purple-colored DPPH radical to the yellow-colored, non-radical form, diphenyl-picrylhydrazine. nih.gov The degree of discoloration, measured spectrophotometrically, indicates the scavenging capacity of the compound. mdpi.com

Table 1: In Vitro Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound/Class | Assay | Activity Noted |

|---|---|---|

| Phenolic Compounds | DPPH Radical Scavenging | Effective radical scavengers; activity depends on structure. nih.govresearchgate.net |

| Phenolic Acids | H₂O₂ Scavenging | Positive scavenging activity, correlated with hydroxyl group number. nih.gov |

| 5-n-pentadecylresorcinol | Lipid Oxidation Inhibition | Shown to slow oxidative rancidity in various oils. researchgate.net |

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, phenolic lipids can modulate endogenous antioxidant systems within cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. notulaebotanicae.ro Phenolic antioxidants can protect cells by influencing key signaling pathways involved in the cellular stress response.

One such critical pathway involves the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. mdpi.combiorxiv.org Studies on other hindered phenol (B47542) antioxidants have shown they can protect cells by blocking ROS generation, which in turn prevents the nuclear translocation of Nrf2 and the subsequent upregulation of stress-responsive genes like heme oxygenase-1 (HMOX1/HO-1) and NAD(P)H: quinone oxidoreductase (NQO1). mdpi.combiorxiv.org This mechanism suggests that compounds like 5-Pentadecyl-2-(prop-2-en-1-yl)phenol may help maintain cellular homeostasis by mitigating the over-expression of stress-response proteins that can also have dual, potentially pro-oxidant, functions. mdpi.com

Antimicrobial and Antifungal Efficacy

The unique amphipathic structure of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol and related phenolic lipids contributes to their effectiveness against a range of microbial pathogens.

Spectrum of Activity against Bacterial and Fungal Pathogens

Phenolic compounds are known to possess broad-spectrum antimicrobial properties. mdpi.com Derivatives of cardanol (B1251761), which has the 3-pentadecylphenol (B1217947) structure, have shown significant inhibition zones against various bacteria and fungi. researchgate.net A close structural analog, 5-pentadecylresorcinol (B1665537), has been reported to be inhibitory to the ascomycetes Candida albicans and Saccharomyces cerevisiae. researchgate.net

The antimicrobial potential of polyphenols extends to both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The allyl group, present in 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, has been shown in other phenolic structures to enhance bactericidal activity against planktonic cells of S. epidermidis. nih.gov Furthermore, various phenolic compounds have demonstrated good antifungal properties against pathogenic fungi, including species like Aspergillus niger and A. ochraceus. mdpi.commdpi.com

Table 2: Antimicrobial Spectrum of Structurally Analogous Phenolic Lipids

| Compound/Analog | Target Organism(s) | Type of Activity |

|---|---|---|

| 5-Pentadecylresorcinol | Candida albicans, Saccharomyces cerevisiae | Antifungal researchgate.net |

| Cardanol Derivatives | Various bacteria and fungi | Antimicrobial researchgate.net |

| General Polyphenols | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial mdpi.com |

| General Polyphenols | Aspergillus niger, Aspergillus ochraceus | Antifungal mdpi.com |

Mode of Action on Microbial Cells and Membranes

The antimicrobial mechanism of phenolic lipids is largely attributed to their interaction with microbial cell membranes and walls. mdpi.com The long, hydrophobic pentadecyl chain facilitates the partitioning of the molecule into the lipid bilayer of the microbial membrane. researchgate.net This insertion disrupts the membrane's structural integrity and fluidity. nih.govnih.gov

This disruption leads to several detrimental effects on the microbial cell:

Increased Permeability : The compromised membrane becomes more permeable, causing the leakage of essential intracellular components such as ions (e.g., potassium), nucleic acids, and proteins. nih.govnih.gov

Disruption of Membrane Potential : The altered ion gradient affects the cell membrane potential, which is crucial for processes like ATP synthesis and transport. nih.gov

Enzyme Inhibition : Phenolic compounds can inhibit microbial enzymes, either by binding to the proteins directly or by altering the membrane environment required for enzyme function. nih.gov

DNA Interaction : Some phenolic compounds have been shown to bind to microbial genomic DNA, which can interfere with replication and other vital cellular processes. mdpi.com

The high hydrophobicity of molecules like 5-pentadecylresorcinol (log P estimated between 7-8) suggests they act as cellular stressors that entropically disorder biomacromolecules, including plasma membranes and enzymes. researchgate.net The presence of an allyl group, as in the target compound, can further enhance the disruption of the cell wall and membrane. nih.gov

Antiproliferative Effects on Cellular Models

In addition to their antioxidant and antimicrobial properties, phenolic lipids have been investigated for their potential to inhibit the growth of cancer cells. Numerous studies have demonstrated that phenolic compounds can exert antiproliferative and pro-apoptotic effects on various tumor cell lines. nih.govnih.gov

Schiff bases derived from cardanol (3-pentadecylphenol) have been reported to possess antiproliferative and cytotoxic properties. researchgate.net The related compound, 5-pentadecylresorcinol, has been shown to be toxic to fibroblast tumor cells (KB). researchgate.net The mechanisms underlying these effects are often multifaceted. For example, the sesquiterpene phenol curcuphenol was found to inhibit cell proliferation and induce apoptosis in Caco-2 human colon cancer cells, an effect associated with the stimulation of caspase-3 activity. nih.gov Other phenolic compounds have been shown to reduce the growth of colorectal cancer cells (Caco-2 and SW620) by inducing cell cycle arrest at different phases. nih.govmdpi.com This suggests that 5-Pentadecyl-2-(prop-2-en-1-yl)phenol and its analogs may interfere with the cell division machinery of cancer cells, leading to a halt in proliferation and eventual cell death.

Table 3: Antiproliferative Activity of Related Phenolic Compounds

| Compound/Analog | Cell Line | Effect Observed |

|---|---|---|

| Cardanol Derivatives | Not specified | Antiproliferative, Cytotoxic researchgate.net |

| 5-Pentadecylresorcinol | KB (fibroblast tumor) | Toxic researchgate.net |

| Curcuphenol (sesquiterpene phenol) | Caco-2 (colon cancer) | Inhibition of proliferation, Induction of apoptosis nih.gov |

| Aminobenzylnaphthols (phenolic) | Caco-2 (colon cancer) | Antiproliferative mdpi.com |

Assessment of Cytotoxicity in Cancer Cell Lines

Phenolic lipids derived from natural sources have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic potential of these compounds is often attributed to their ability to induce cell death through various mechanisms.

Structurally similar compounds to 5-Pentadecyl-2-(prop-2-EN-1-YL)phenol, such as those found in CNSL, have been evaluated for their cytotoxicity. For instance, cardanol has shown inhibitory effects against several cancer cell lines. The cytotoxic activities of CNSL and its major component, cardanol, have been reported against different cancer cell lines, although specific data for MCF-7, HeLa, and HT-29 lines are not consistently available in the reviewed literature.

Cytotoxicity of Phenolic Lipids Against Various Cell Lines

| Compound/Extract | Cell Line | IC50/CC50 (µg/mL) | Reference |

|---|---|---|---|

| Cashew Nut Shell Liquid (CNSL) | Leishmania infantum | 148.12 | nih.gov |

| Cardanol | Leishmania infantum | 56.74 | nih.gov |

| Cashew Nut Shell Liquid (CNSL) | Leishmania braziliensis | 85.71 | nih.gov |

| Cardanol | Leishmania braziliensis | 64.28 | nih.gov |

| Cashew Nut Shell Liquid (CNSL) | Leishmania major | 153.56 | nih.gov |

| Cardanol | Leishmania major | 122.31 | nih.gov |

| Cashew Nut Shell Liquid (CNSL) | Vero cells (cytotoxicity) | 37.51 | nih.gov |

| Cardanol | Vero cells (cytotoxicity) | 31.44 | nih.gov |

Molecular Pathways Associated with Growth Inhibition and Cell Death

The cytotoxic effects of phenolic compounds are often linked to their ability to induce apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is regulated by a complex network of signaling pathways.

Phenolic compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases, which are key executioner proteins in apoptosis. nih.gov Studies on various phenolic compounds have shown their ability to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov For example, some phenolic derivatives have been shown to induce apoptosis in colon cancer cells by activating the mitochondrial pathway. nih.gov

Furthermore, phenolic compounds can influence cell cycle progression, leading to arrest at different phases and preventing cancer cell proliferation. nih.gov For instance, some phenolic compounds have been observed to cause G2/M cell cycle arrest in non-small cell lung cancer cells. nih.gov The induction of apoptosis and cell cycle arrest are key mechanisms by which these compounds exert their anti-cancer effects.

Enzyme and Receptor Modulation

Phenolic lipids have been shown to interact with and modulate the activity of various enzymes and nuclear receptors, which play critical roles in cellular metabolism and signaling.

Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme that links carbohydrate and lipid metabolism. wikipedia.org While direct inhibition of GPDH by 5-Pentadecyl-2-(prop-2-EN-1-YL)phenol has not been reported, other lipid-soluble compounds have been shown to inhibit its activity. For example, α-tocopheryl succinate, a vitamin E analog, has been found to inhibit mitochondrial GPDH. nih.gov Given the structural similarities, it is plausible that long-chain alkylphenols could also interact with this enzyme.

Urease is another enzyme that has been a target for inhibition by phenolic compounds. scielo.brrsc.org Phenolic lipids from cashew have been identified as inhibitors of urease. nih.gov This inhibition is thought to be due to the interaction of the phenolic hydroxyl group and the alkyl chain with the enzyme's active site.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. wikipedia.orgnih.govnih.gov There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. nih.govnih.gov Fatty acids and their derivatives are known to be natural ligands for PPARs. youtube.com Given that 5-Pentadecyl-2-(prop-2-EN-1-YL)phenol and its analogues are phenolic lipids, they have the potential to act as modulators of PPAR activity. Activation of PPARs can lead to various physiological effects, including improved insulin (B600854) sensitivity and regulation of lipid metabolism. youtube.com

Phenolic lipids, due to their amphiphilic nature, can interact with biological membranes and modulate the function of membrane-associated proteins. nih.gov One such protein is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is responsible for pumping calcium ions into the endoplasmic reticulum and maintaining calcium homeostasis. preprints.orgencyclopedia.pubnih.gov Several natural polyphenolic compounds have been shown to modulate SERCA activity. preprints.orgencyclopedia.pubnih.gov Phenolic lipids have been reported to inhibit Ca2+-ATPase of the sarcoplasmic reticulum and plasma membrane. nih.gov This interaction can disrupt cellular calcium signaling, which can have downstream effects on various cellular processes, including apoptosis.

Immunomodulatory and Anti-inflammatory Potentials

Phenolic lipids, particularly those from CNSL, have demonstrated significant immunomodulatory and anti-inflammatory properties. These activities are crucial in the context of various chronic diseases where inflammation plays a key role.

Cardanol and other components of CNSL have been shown to possess anti-inflammatory activity. nih.govresearchgate.net They can modulate the production of inflammatory mediators and the activity of immune cells. For example, CNSL and cardanol have been shown to increase the phagocytic capacity of macrophages and modulate their response. nih.govresearchgate.net A derivative of anacardic acid from CNSL demonstrated an immunoprotective effect by decreasing the expression of inflammatory genes in macrophages. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade and to modulate signaling pathways such as NF-κB. mdpi.com

Impact on Inflammatory Signaling Pathways

Phenolic compounds are generally recognized for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways involved in the inflammatory response. researchgate.net While direct evidence for 5-Pentadecyl-2-(prop-2-en-1-yl)phenol is not available, studies on other phenolic lipids suggest potential mechanisms.

One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Many phenolic compounds have been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of NF-κB subunits.

Another critical set of pathways in inflammatory signaling are the mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38 MAPK. These pathways are activated by various inflammatory stimuli and play a crucial role in the production of inflammatory mediators. Some phenolic lipids have demonstrated the ability to suppress the phosphorylation and subsequent activation of MAPK pathway components, thereby downregulating the inflammatory response. The anti-inflammatory effects of algal lipid extracts, for instance, have been linked to the downregulation of genes involved in TLR and MAPK signaling pathways. researchgate.net

The table below summarizes the potential impact of structurally analogous phenolic lipids on key inflammatory signaling pathways, based on existing research on this class of compounds.

| Signaling Pathway | Potential Effect of Analogous Phenolic Lipids | Key Molecular Targets |

| NF-κB Pathway | Inhibition of activation | IκB degradation, NF-κB nuclear translocation |

| MAPK Pathways | Suppression of activation | Phosphorylation of ERK, JNK, p38 |

| Toll-like Receptor (TLR) Signaling | Downregulation of signaling components | TLR1, TLR2, TLR4, TLR8, TRAF5, TRAF6 |

Modulation of Immune Cell Responses

The immunomodulatory effects of phenolic lipids are evident in their ability to influence the behavior of various immune cells. While specific data for 5-Pentadecyl-2-(prop-2-en-1-yl)phenol is not available, research on related compounds provides a framework for understanding their potential interactions with the immune system.

Macrophages are key players in both the initiation and resolution of inflammation. Phenolic compounds can modulate macrophage activity by altering their polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. Furthermore, lipid extracts from algae have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages. researchgate.net This suggests that phenolic lipids could potentially attenuate the inflammatory response driven by activated macrophages.

Neutrophils , as first responders to sites of inflammation, contribute to host defense but can also cause tissue damage through the release of reactive oxygen species (ROS) and proteolytic enzymes. While not directly on the target compound, studies on other phenolic molecules have shown inhibitory effects on neutrophil functions such as migration and degranulation.

The potential modulatory effects of structurally similar phenolic lipids on different immune cell types are outlined in the table below.

| Immune Cell Type | Potential Modulatory Effect of Analogous Phenolic Lipids |

| Macrophages | Inhibition of pro-inflammatory cytokine production (e.g., IL-6) |

| Neutrophils | Potential inhibition of migration and degranulation |

| T-cells | Limited direct evidence for this specific subclass of phenolic lipids |

| B-cells | Limited direct evidence for this specific subclass of phenolic lipids |

It is important to underscore that the information presented is based on the activities of structurally related phenolic lipids and serves as a potential framework for the biological activities of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol. Further dedicated research is necessary to elucidate the specific mechanisms and effects of this particular compound.

Structure Activity Relationship Sar Studies and Rational Design of 5 Pentadecyl 2 Prop 2 En 1 Yl Phenol Derivatives

Influence of Alkyl Chain Length, Saturation, and Branching on Bioactivity

Research into related phenolic lipids has shown that the nature of this alkyl chain plays a critical role. For instance, in the context of antioxidant activity, longer alkyl chains can enhance the compound's solubility in nonpolar environments like lubricating oils, which improves effective contact with free radicals. researchgate.net This principle can be extrapolated to biological membranes, where increased lipophilicity can facilitate interaction with the hydrophobic interior or at the lipid-protein interface, potentially perturbing enzyme functions. nih.gov

The degree of unsaturation within the alkyl chain also modulates biological effects. Studies on anacardic acids, cardanols, and cardols have demonstrated that the number of double bonds in the alk(en)yl chain is related to activities such as the inhibition of xanthine (B1682287) oxidase and superoxide (B77818) anion scavenging. researchgate.net For example, cardol triene, which possesses a more unsaturated hydrocarbon tail than its saturated counterpart, has shown a high therapeutic index against the dengue virus. researchgate.net This suggests that the conformational flexibility and electronic properties conferred by double bonds can be crucial for specific biological interactions.

The table below summarizes the general influence of the alkyl chain characteristics on the bioactivity of phenolic lipids.

| Feature | Modification | General Impact on Bioactivity | Rationale |

| Chain Length | Increasing length | Enhances activity in lipophilic environments | Increases lipophilicity, improving solubility and interaction with membranes and nonpolar molecules. researchgate.netnih.gov |

| Saturation | Introducing double bonds (unsaturation) | Can increase specific activities (e.g., antiviral, enzyme inhibition) | Alters chain flexibility and electronic configuration, potentially improving binding to specific biological targets. researchgate.net |

| Branching | Introducing branching | May alter membrane interaction and specificity | Modifies the steric profile of the molecule, which can affect how it inserts into or interacts with biological membranes and proteins. |

Role of Phenolic Hydroxyl Group and Aromatic Substitutions in Biological Efficacy

The phenolic hydroxyl (-OH) group is fundamental to the biological activity of this class of compounds, particularly their antioxidant properties. researchgate.net Phenols can donate the hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.govresearchgate.net The efficacy of this process is influenced by the stability of the resulting phenoxyl radical, which can be affected by other substituents on the aromatic ring.

The position and nature of substituents on the benzene (B151609) ring can fine-tune the molecule's activity. Bulky groups, such as tert-butyl, positioned ortho to the hydroxyl group can create "hindered phenols." researchgate.net These hindered phenols often exhibit enhanced thermal stability and antioxidant activity because the bulky groups sterically protect the hydroxyl group and the resulting radical, preventing unwanted side reactions. researchgate.net For instance, the synthesized derivative 5-n-pentadecyl-2-tert-butylphenol was found to be significantly more thermally stable than the common antioxidant BHT (2,6-di-t-butyl-4-methylphenol). researchgate.net

Furthermore, the introduction of other functional groups onto the aromatic ring can modulate the electronic properties and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with biological targets. nih.gov Multiple hydroxyl groups on a phenolic compound are thought to enhance the inhibition of enzymes like acetylcholinesterase (AChE) by increasing the potential for hydrogen bonding within the enzyme's active site. nih.gov

| Structural Element | Role in Biological Efficacy |

| Phenolic Hydroxyl Group | Acts as a primary hydrogen donor to scavenge free radicals, crucial for antioxidant activity. nih.govresearchgate.net Essential for forming hydrogen bonds with enzyme active sites. nih.gov |

| Aromatic Ring | Provides a rigid scaffold for the molecule. Its π-electron system can participate in interactions with biological targets. |

| Ortho/Para Substitutions | Bulky alkyl groups (e.g., tert-butyl) can create sterically hindered phenols, increasing stability and antioxidant potency. researchgate.net Electron-donating or withdrawing groups can modify the acidity of the -OH group and the molecule's overall reactivity. |

Synthetic Modifications for Enhanced or Selective Activity

To improve upon the natural bioactivity of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, various synthetic modifications can be undertaken. These strategies target different parts of the molecule to enhance potency, improve selectivity, or introduce novel functionalities.

Modifying the phenolic hydroxyl group is a common strategy to alter a compound's physicochemical properties, such as bioavailability and stability. nih.gov Classical derivatization techniques include:

Acylation/Esterification: Converting the hydroxyl group into an ester. This can create prodrugs that may have improved absorption and are later hydrolyzed in the body to release the active phenol (B47542). nih.gov

Alkylation/Etherification: Forming an ether by reacting the hydroxyl group. This modification can increase lipophilicity and may be used to block the antioxidant activity if the free hydroxyl is required for the desired effect, or to explore other biological targets. nih.gov

Phosphorylation: Introducing a phosphate (B84403) group, which can significantly increase water solubility.

These modifications are primarily aimed at improving the pharmacokinetic profile of the parent compound. nih.gov

The prop-2-en-1-yl (allyl) group offers a reactive site for various chemical transformations, allowing for the introduction of new functional groups. nih.gov Inspired by modifications of structurally similar natural phenols like eugenol, potential reactions include: torvergata.it

Epoxidation: The double bond can be converted into an epoxide. Epoxides are reactive intermediates that can be opened to form diols or other derivatives, potentially leading to compounds with different biological activities. A new phenolic antioxidant, 2-tert-butyl-5-epoxypentadecylphenol, was synthesized via epoxidation of the related compound cardanol (B1251761). sylzyhg.com

Isomerization: The allyl group can be isomerized to a propenyl group, altering the conjugation with the aromatic ring and potentially changing the compound's electronic properties and biological activity.

Thiol-ene Reaction: The allyl group can undergo addition reactions with thiols, such as thioacetic acid, to introduce sulfur-containing moieties. beilstein-journals.org This approach has been used to synthesize thiol-modified bisphenol derivatives for use in photopolymerizations, demonstrating the versatility of the allyl group for creating new materials and potentially new bioactive molecules. beilstein-journals.org

Schiff bases, which contain an imine or azomethine (-C=N-) group, are a well-known class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. researchgate.netscispace.com These can be synthesized by the condensation reaction of a primary amine with an aldehyde or ketone.

To form a Schiff base from a 5-pentadecylphenol derivative, the aromatic ring must first be functionalized with a carbonyl group, typically through formylation. For example, 2-hydroxy-4-pentadecylbenzaldehyde, prepared from 3-pentadecylphenol (B1217947) (cardanol), can be reacted with various amines. researchgate.net The synthesis of 5-Pentadecyl-2-((p-tolylimino)methyl)phenol is a specific example of this approach, created by reacting the aldehyde precursor with 4-amino-1-methyl-aniline. researchgate.netresearchgate.net Such Schiff bases derived from phenolic compounds have shown potent and diverse biological activities. mdpi.comresearchgate.net

| Derivative Type | Synthetic Precursor | Reactant | Resulting Moiety | Reported Biological Activities of Class |

| Schiff Base | Formylated 5-pentadecylphenol (e.g., 2-hydroxy-4-pentadecylbenzaldehyde) | Primary Amine (e.g., p-toluidine) | Imine (-CH=N-R) | Cytotoxic, anticonvulsant, antimicrobial, antifungal, anti-inflammatory. researchgate.netscispace.commdpi.com |

Polymerization represents another avenue for modifying the properties of phenolic compounds. Creating polymeric forms can lead to materials with enhanced stability and potent antioxidant properties. nih.gov Phenolic resins can be modified by incorporating long-chain phenols like 3-pentadecyl-phenol directly into the polymer structure during synthesis. mdpi.com This "in situ" chemical modification inserts the flexible pentadecyl chain into the rigid polymer backbone, which has been shown to improve the toughness and mechanical properties of the resulting material. mdpi.com

Enzymatic polymerization, using enzymes like horseradish peroxidase, is an environmentally friendly method to synthesize polymers from phenols. nih.gov This approach has been used to create poly-phenols with potentially higher antioxidant activity and greater stability compared to their monomeric precursors. nih.gov The development of such polymeric forms could transform a molecule like 5-Pentadecyl-2-(prop-2-en-1-yl)phenol from a discrete bioactive agent into a component of functional biomaterials or coatings with sustained antioxidant or antimicrobial properties.

Theoretical and Computational Investigations of 5 Pentadecyl 2 Prop 2 En 1 Yl Phenol and Analogues

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of phenolic compounds. For analogues of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, such as cardanol (B1251761) and other alkylphenols, DFT has been used to determine key electronic parameters that govern their chemical behavior and antioxidant activity.

Frontier Molecular Orbitals and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's reactivity. For phenolic compounds, the HOMO energy is particularly significant as it relates to the molecule's ability to donate an electron, a key step in its antioxidant action. A higher HOMO energy indicates a greater electron-donating capacity. Studies on various phenolic compounds have shown that the distribution of the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, confirming this region as the primary site of reactivity. The energy of the LUMO, conversely, relates to the molecule's ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Calculated Electronic Properties of Phenolic Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -5.89 | -0.98 | 4.91 |

| p-Cresol | -5.75 | -0.92 | 4.83 |

| Cardanol (representative) | -5.68 | -0.85 | 4.83 |

Note: The values in the table are representative and may vary depending on the specific computational method and basis set used.

Reaction Mechanisms: Quantum chemical calculations also help in elucidating reaction mechanisms, such as the hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms, which are central to the antioxidant activity of phenols. By calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond, researchers can predict the propensity of a compound to act as a radical scavenger via the HAT mechanism. A lower BDE indicates a more facile hydrogen donation. These computational approaches provide a theoretical framework for understanding the structure-antioxidant activity relationship in this class of molecules.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and as ligands for different receptors.

Enzyme Inhibition: Cardanol and related alkylphenols have been investigated as potential inhibitors of enzymes such as lipoxygenase, cyclooxygenase, and tyrosinase. Molecular docking studies have revealed that the long pentadecyl chain of these molecules often anchors within hydrophobic pockets of the enzyme's active site, while the phenolic headgroup forms key interactions, such as hydrogen bonds, with polar residues. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of this interaction. For instance, in studies with cyclooxygenase, the phenolic hydroxyl group is often predicted to interact with serine residues in the active site, mimicking the interaction of known inhibitors.

Receptor Binding: The interaction of alkylphenols with nuclear receptors, such as the estrogen receptor, has also been a subject of computational investigation. Docking studies have shown that the phenolic moiety can mimic the A-ring of estradiol, forming hydrogen bonds with key residues in the ligand-binding domain, while the alkyl chain occupies the hydrophobic cavity. The length and branching of the alkyl chain have been shown to significantly influence the binding affinity.

Table 2: Representative Molecular Docking Scores of Cardanol Analogues with Various Protein Targets

| Analogue | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Cardanol | Cyclooxygenase-2 (COX-2) | -8.5 | Ser530, Tyr385, Arg120 |

| Cardol | Lipoxygenase (LOX) | -7.9 | His523, Ile857, Leu597 |

| Anacardic Acid | Estrogen Receptor Alpha | -9.2 | Arg394, Glu353, His524 |

Note: Docking scores and interacting residues are predictions from computational models and can vary based on the software and parameters used.

These ligand-protein interaction studies provide valuable hypotheses for the mechanism of action of these compounds at a molecular level and guide the design of more potent and selective bioactive molecules.

Molecular Dynamics Simulations for Conformational Analysis and Membrane Integration

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. For amphipathic molecules like 5-Pentadecyl-2-(prop-2-en-1-yl)phenol and its analogues, MD simulations are particularly useful for understanding their behavior in biological membranes.

Conformational Analysis: The long, flexible pentadecyl chain of these molecules can adopt a multitude of conformations. MD simulations can explore the conformational landscape of these molecules in different environments, such as in a vacuum, in a solvent, or within a lipid bilayer. In aqueous solution, the hydrophobic tail tends to collapse to minimize its contact with water, while in a nonpolar environment, it can adopt a more extended conformation. The presence of the prop-2-en-1-yl group in the target molecule would introduce additional conformational flexibility and potential for specific interactions.

Membrane Integration and Dynamics: Due to their amphipathic nature, with a polar phenolic head and a nonpolar alkyl tail, these compounds are expected to readily integrate into lipid bilayers. MD simulations of cardanol and 3-pentadecylphenol (B1217947) in model membranes, such as dipalmitoylphosphatidylcholine (DPPC) or palmitoyloleoylphosphatidylcholine (POPC) bilayers, have provided detailed information about their orientation and effects on membrane properties.

These simulations typically show that the phenolic headgroup resides at the lipid-water interface, forming hydrogen bonds with the phosphate (B84403) and carbonyl groups of the phospholipids (B1166683) and with water molecules. The pentadecyl tail, on the other hand, inserts into the hydrophobic core of the membrane, aligning with the lipid acyl chains. The presence of these molecules can perturb the local lipid packing, affecting membrane fluidity, thickness, and lateral pressure profile. The degree of unsaturation in the alkyl chain of cardanol analogues has been shown to influence their conformational flexibility within the membrane and their impact on membrane properties.

The free energy of insertion of these molecules into the membrane can be calculated using advanced MD techniques like umbrella sampling or potential of mean force (PMF) calculations. These calculations provide a quantitative measure of the spontaneity of the membrane partitioning process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenolic compounds, including analogues of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol, QSAR models have been developed to predict various bioactivities, most notably their antioxidant potential.

Descriptors for QSAR Models: The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that capture the structural features relevant to the biological activity of interest. For phenolic antioxidants, these descriptors can be broadly categorized as:

Electronic Descriptors: Such as HOMO and LUMO energies, ionization potential, and electron affinity, which are often calculated using quantum chemical methods.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Geometrical Descriptors: Such as molecular volume and surface area.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).

Predicting Antioxidant Activity: Several QSAR studies have successfully correlated these descriptors with the antioxidant activity of phenolic compounds, measured through assays like DPPH radical scavenging activity or Trolox Equivalent Antioxidant Capacity (TEAC). These models often reveal that the antioxidant activity is positively correlated with the HOMO energy and the number of hydroxyl groups, and negatively correlated with the O-H bond dissociation enthalpy.

Table 3: Common Descriptors Used in QSAR Models for Phenolic Antioxidants

| Descriptor Type | Examples | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | HOMO Energy, Ionization Potential | Relates to the ease of electron donation. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) of O-H | Indicates the facility of hydrogen atom transfer. |

| Structural | Number of -OH groups, Position of substituents | Directly influences radical scavenging capacity and stability. |

| Hydrophobicity | logP | Affects the accessibility of the antioxidant to radical species in different phases. |

These predictive models are valuable tools in the virtual screening of large chemical libraries to identify novel and potent antioxidant compounds and in the rational design of new derivatives with enhanced activity.

Ecological and Applied Research of 5 Pentadecyl 2 Prop 2 En 1 Yl Phenol Analogues

Natural Occurrence and Biosynthetic Pathways (e.g., Fungal and Plant Sources)

The primary natural source of 5-pentadecylphenol analogues is the cashew tree (Anacardium occidentale). wikipedia.orgnih.gov The liquid within the shell of the cashew nut, CNSL, is a rich mixture of phenolic lipids. nih.gov Natural, untreated CNSL is predominantly composed of anacardic acids (~70-90%), with smaller amounts of cardol (~10-20%) and minor quantities of 2-methyl cardol. gavinpublishers.compsu.edu

Anacardic acid is a derivative of salicylic (B10762653) acid with a C15 alkyl side chain at position 6. wikipedia.org This side chain can be saturated or have one, two, or three double bonds. wikipedia.org Cardanol (B1251761), which is 3-pentadecylphenol (B1217947), is not the primary component in the raw nut shell. Instead, it is produced from the decarboxylation of anacardic acid when CNSL is heated to temperatures around 180–200 °C during the extraction process. psu.edunih.gov This "technical CNSL" therefore contains high concentrations of cardanol (60-80%). nih.govresearchgate.net Cardol is a 5-pentadecylresorcinol (B1665537), a dihydric phenol (B47542), that is also present in both natural and technical CNSL. gavinpublishers.com

The biosynthesis of these phenolic lipids originates from fatty acid pathways. Anacardic acids are formed from long-chain fatty acids, establishing the characteristic pentadecyl tail. gavinpublishers.com While the cashew plant is the most commercially significant source, phenolic lipids are also found in other plants of the Anacardiaceae family, such as mangoes, and in Pelargonium geraniums. wikipedia.org

Table 1: Major Phenolic Analogues in Cashew Nut Shell Liquid (CNSL)

| Compound | Chemical Name | Primary Source | Key Structural Features |

|---|---|---|---|

| Anacardic Acid | 2-hydroxy-6-pentadecylbenzoic acid | Natural CNSL | Salicylic acid core with a C15 alkyl chain |

| Cardanol | 3-pentadecylphenol | Technical CNSL (via decarboxylation) | Phenol ring with a C15 alkyl chain at the meta-position |

| Cardol | 5-pentadecylresorcinol | Natural & Technical CNSL | Resorcinol (1,3-dihydroxybenzene) core with a C15 alkyl chain |

Potential Applications in Agricultural Science (e.g., Semiochemicals, Biopesticides)

The phenolic lipids found in CNSL have demonstrated significant potential in agricultural applications, particularly as biopesticides. Their inherent biological activity makes them effective against a range of agricultural pests and pathogens.

Biopesticidal Activity: Research has confirmed the insecticidal, larvicidal, and antimicrobial properties of CNSL and its constituents. researchgate.nettaylorandfrancis.com

Insecticidal/Larvicidal: Anacardic acid, cardanol, and cardol have all shown potent larvicidal activity against mosquito vectors like Aedes aegypti. ufc.br One study reported LC50 values of 12.40 ppm for anacardic acid, 10.22 ppm for cardol, and 14.45 ppm for cardanol against this species. ufc.br CNSL has also been proven to be an effective phytopesticide for controlling pests on cotton plants, such as Odontopus varicornis. researchgate.netneptjournal.com Chlorinated cardanol is reported to possess good insecticidal and germicidal properties. psu.eduresearchgate.net

Antimicrobial: Anacardic acids are lethal to various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orggavinpublishers.com The compounds have also been investigated for their antifungal properties. gavinpublishers.com This broad-spectrum activity suggests potential use in controlling plant diseases.

The long hydrocarbon chain of these phenolic lipids is crucial for their biological activity, allowing them to interact with and disrupt cellular membranes of target organisms.

Semiochemicals: While direct research classifying these compounds as semiochemicals (chemicals involved in organismal interactions) is limited, their role in plant defense is implicit. As secondary metabolites, they likely contribute to the cashew tree's defense against herbivores and pathogens. Their proven insecticidal and antimicrobial properties suggest they could function as repellents, antifeedants, or toxins, all of which are roles played by semiochemicals. Further investigation is needed to explore their potential in pest management through behavioral manipulation.

Table 2: Reported Biopesticidal Activities of CNSL Analogues

| Compound/Mixture | Activity Type | Target Organism(s) | Reference Findings |

|---|---|---|---|

| CNSL | Insecticide | Termites, Odontopus varicornis (cotton pest) | Demonstrated 100% mortality against termites at 6-10% concentration. ufc.br Effective in eradicating O. varicornis. researchgate.net |

| Anacardic Acid | Larvicide, Antibacterial | Aedes aegypti, Gram-positive bacteria | LC50 of 12.40 ppm against Ae. aegypti larvae. ufc.br Active against MRSA. wikipedia.org |

| Cardanol | Larvicide | Aedes aegypti | LC50 of 14.45 ppm against Ae. aegypti larvae. ufc.br |

| Cardol | Larvicide | Aedes aegypti | Most potent of the three main analogues with an LC50 of 10.22 ppm against Ae. aegypti larvae. ufc.br |

Exploration in Advanced Materials and Lubricant Additives

The unique molecular structure of cardanol—a phenolic ring providing reactivity and a long, flexible aliphatic chain imparting hydrophobicity and flexibility—has made it a valuable platform chemical for developing advanced materials and high-performance additives. techscience.cn

Advanced Materials: Cardanol is widely used as a renewable substitute for petroleum-derived phenols in the synthesis of various polymers. techscience.cnresearchgate.net Its applications include:

Polymer Resins: Cardanol can replace up to 30% of phenol in phenolic resins used for plywood bonding and laminates. kumarasamyindustries.com It is a key component in manufacturing resins for coatings, varnishes, and enamels. techscience.cnkumarasamyindustries.com

Epoxy Systems: It is used to create phenalkamines, which act as curing agents for epoxy coatings, particularly for applications like concrete floors that require durability. kumarasamyindustries.com Cardanol-based epoxy systems can also be formulated to be more flexible than their bisphenol A-based counterparts. tandfonline.com

Polyurethanes and Other Polymers: The hydroxyl group of cardanol allows it to be used as a polyol in the synthesis of polyurethanes. ocl-journal.org It has also been incorporated into vinyl ester polymers and polyamides. techscience.cnocl-journal.org The long pentadecyl chain acts as an internal plasticizer, enhancing the flexibility and toughness of the resulting polymers. researchgate.net

Lubricant Additives: The amphiphilic nature of cardanol and its derivatives makes them effective additives for lubricants and industrial fluids.

Antiwear and Extreme Pressure (EP) Additives: Phosphate (B84403) esters synthesized from hydrogenated cardanol have shown excellent antiwear properties. scispace.com In one study, a thiophosphorylated derivative improved diesel lubricity by reducing the wear of metal parts by over 50%. scispace.com A novel additive derived from cardanol demonstrated superior EP/AW properties compared to commercial petroleum-based additives. acs.org

Antioxidants: Cardanol-based additives have been shown to significantly enhance the thermal and oxidative stability of biolubricants. researchgate.net One synthesized bioadditive increased the oxidative stability time of a base lubricant by more than four times. researchgate.net

Viscosity Reducers: Cardanol, anacardic acid, and cardol have been investigated as viscosity-reducing agents for heavy crude oils, which improves their transportability through pipelines. google.com

Table 3: Applications of Cardanol in Materials and Additives

| Application Area | Specific Use | Function of Cardanol | Key Properties Imparted |

|---|---|---|---|

| Advanced Materials | Phenolic & Epoxy Resins | Bio-based phenol replacement, Curing agent | Flexibility, water repellence, chemical resistance, electrical insulation researchgate.net |

| Polyurethanes | Polyol component | Internal plasticization, hydrophobicity | |

| Lubricant Additives | Antiwear/EP Additive | Forms protective film on metal surfaces | Reduced friction and wear scispace.com |

| Antioxidant | Radical scavenger/Peroxide decomposer | Increased thermal and oxidative stability of base oil researchgate.net | |

| Viscosity Reducer | Reduces viscosity of heavy oils | Improved flow properties google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.